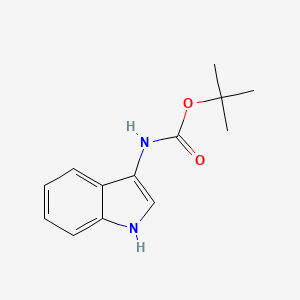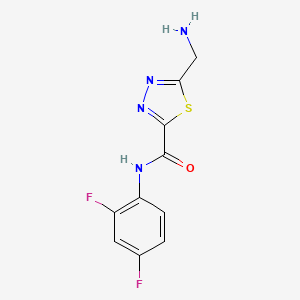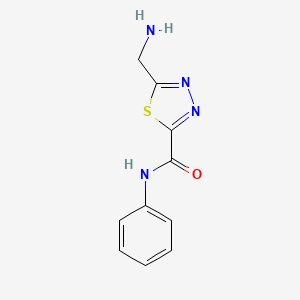![molecular formula C7H15Cl2N3O B1439733 2-{[(1-Methyl-1H-pyrazol-4-YL)methyl]-amino}ethanol dihydrochloride CAS No. 1185302-33-3](/img/structure/B1439733.png)
2-{[(1-Methyl-1H-pyrazol-4-YL)methyl]-amino}ethanol dihydrochloride
説明
The compound “2-{[(1-Methyl-1H-pyrazol-4-YL)methyl]-amino}ethanol dihydrochloride” is a potent, highly selective, and cell-permeable inhibitor of the glucose transporter GLUT1 .
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . In one study, 2-chloropyrimidine-4-carboxylic acid, 1-methyl-4-pyrazole borate pinacol ester, substituted anilines or substituted benzylamines were used as starting materials .Molecular Structure Analysis
The structures of target compounds were characterized by 1H NMR, 13C NMR, IR, HRMS, and the crystal structure of N-benzyl-2-(1-methyl-1H-pyrazol-4-yl)pyrimidine-4-carboxamide was also determined by X-ray diffraction method .Chemical Reactions Analysis
The reaction of the compound with various mono-, 1,2-, 1,3-,1,4-, and 1,5-binucleophiles has been studied . In another study, a substituted aniline and triethylamine were dissolved by dichloromethane, and stirred under an ice–water bath, to which chloroacetyl chloride was added dropwise .Physical And Chemical Properties Analysis
The compound is a colorless to yellow liquid or semi-solid or solid or lump . It has a molecular weight of 121.14 .科学的研究の応用
Chemistry and Synthesis of Heterocyclic Compounds
Pyrazoles and their derivatives are significant in the synthesis of heterocyclic compounds, offering a versatile scaffold for the development of various classes of molecules with potential biological and pharmacological activities. The chemistry of these compounds involves reactions that enable the construction of complex structures, highlighting the importance of pyrazole derivatives in medicinal chemistry and drug discovery processes. For instance, the reactivity of certain pyrazole compounds is leveraged for synthesizing heterocycles like spiropyrans, which have diverse applications ranging from materials science to pharmaceuticals (Gomaa & Ali, 2020).
Biological and Pharmacological Research
Pyrazole derivatives exhibit a wide range of biological activities, making them of interest in the discovery and development of new therapeutic agents. For example, they have been studied for their potential antimicrobial, antiviral, and antioxidant properties. Such compounds are synthesized under conditions that may involve the use of ethanol or methanol, indicating the relevance of solvents in the synthesis process and possibly affecting the biological activity of the resultant compounds (Sheetal et al., 2018).
Organocatalysis in Heterocycle Synthesis
The role of organocatalysts in synthesizing tetrahydrobenzo[b]pyrans, a class of heterocyclic compounds, further exemplifies the utility of pyrazole derivatives in facilitating chemical reactions. Such processes underscore the importance of green chemistry principles, including the use of less toxic reagents and the development of sustainable synthesis methods. This area of research is crucial for advancing the synthesis of heterocycles with potential applications in drug development and other fields (Kiyani, 2018).
Safety And Hazards
特性
IUPAC Name |
2-[(1-methylpyrazol-4-yl)methylamino]ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O.2ClH/c1-10-6-7(5-9-10)4-8-2-3-11;;/h5-6,8,11H,2-4H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWMFXQVHOXHRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNCCO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(1-Methyl-1H-pyrazol-4-YL)methyl]-amino}ethanol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



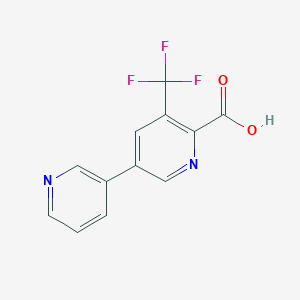

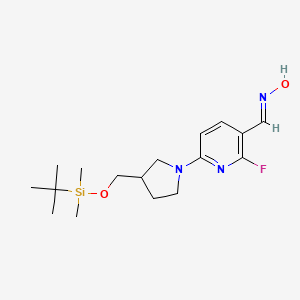

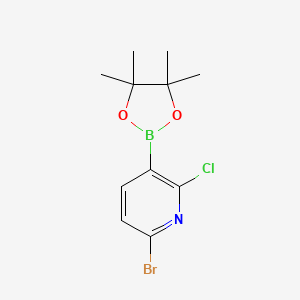
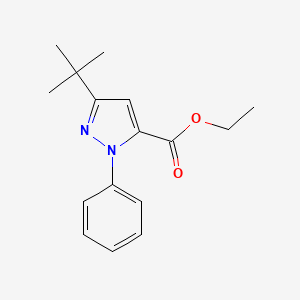
![6-Azaspiro[3.5]nonan-5-one](/img/structure/B1439660.png)
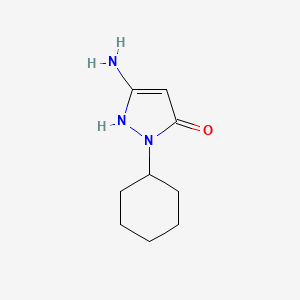
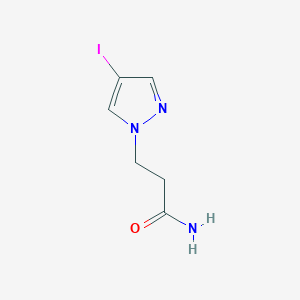
![4-{[(1-Butyl-5-oxopyrrolidin-3-yl)carbonyl]amino}benzoic acid](/img/structure/B1439664.png)
